![molecular formula C29H28N4O6 B2606530 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-29-1](/img/no-structure.png)
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a piperazine ring, a quinazoline dione group, a methoxybenzyl group, and a benzo[d][1,3]dioxol-5-ylmethyl group.Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Research into similar compounds involves the synthesis of novel derivatives that can serve as models or intermediates for developing therapeutic agents. For instance, novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives have been synthesized for their potential as ABC ring models of saframycins, highlighting the importance of these compounds in the development of new anticancer agents (Saito et al., 1997).
Antimicrobial and Anticancer Agents
Several studies focus on creating compounds with antimicrobial and anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Compounds similar in structure have been evaluated for their antiviral activity, demonstrating potential applications in treating viral infections. For instance, diketopiperazine derivatives isolated from marine-derived actinomycete have shown modest to potent anti-H1N1 activity, suggesting their relevance in developing new antiviral drugs (Wang et al., 2013).
Cardiotropic Activity
Research into cyclic methoxyphenyltriazaalkanes has revealed significant antiarrhythmic activity in certain models, indicating the potential cardiotropic actions of these compounds and their relevance in cardiovascular research (Mokrov et al., 2019).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a quinazoline derivative. The piperazine derivative is first functionalized with a benzo[d][1,3]dioxol-5-ylmethyl group, followed by coupling with the quinazoline derivative that is functionalized with a 4-methoxybenzyl group.", "Starting Materials": [ "4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carboxylic acid", "3-amino-4-methoxybenzyl alcohol", "2,4-dichloroquinazoline" ], "Reaction": [ "The piperazine derivative is first converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with the 3-amino-4-methoxybenzyl alcohol in the presence of a base such as triethylamine to form the corresponding ester.", "The ester is then hydrolyzed using a strong base such as sodium hydroxide to form the carboxylic acid.", "The quinazoline derivative is first converted to the corresponding amine using lithium aluminum hydride.", "The amine is then reacted with the carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "The product is then purified using column chromatography to obtain the final compound." ] } | |
Numéro CAS |
892277-29-1 |
Nom du produit |
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C29H28N4O6 |
Poids moléculaire |
528.565 |
Nom IUPAC |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O6/c1-37-22-6-2-19(3-7-22)17-33-28(35)23-8-5-21(15-24(23)30-29(33)36)27(34)32-12-10-31(11-13-32)16-20-4-9-25-26(14-20)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,36) |
Clé InChI |
YVGBFEBGTBXTIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




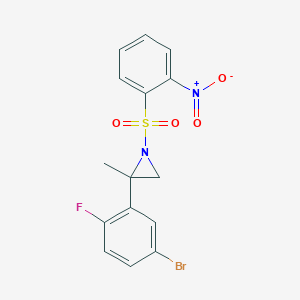
![4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606455.png)
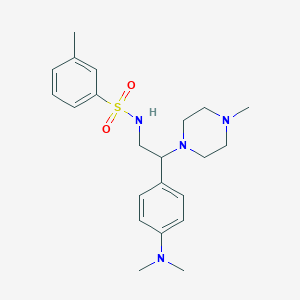
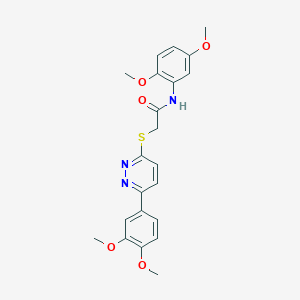

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
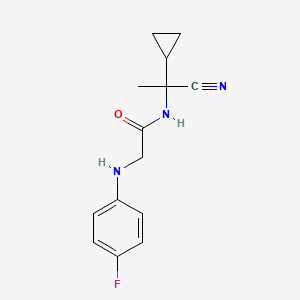

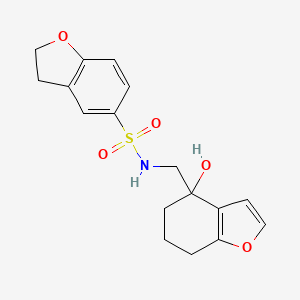
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
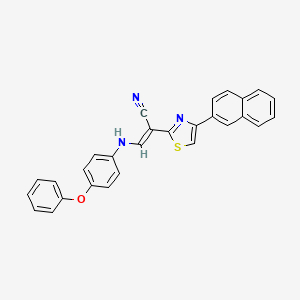
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)